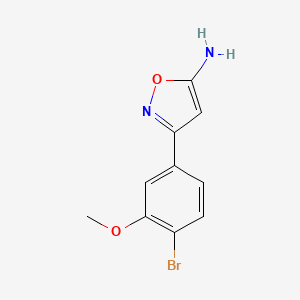![molecular formula C12H11N3O3 B13559206 4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B13559206.png)
4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C12H11N3O3. It is known for its diverse applications in various fields, including chemistry, biology, and medicine. The compound features a pyrimidine ring substituted with a 4-methoxyaniline group and a carboxylic acid group, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of 4-methoxyaniline with pyrimidine-5-carboxylic acid under specific conditions. One common method includes:
Starting Materials: 4-methoxyaniline and pyrimidine-5-carboxylic acid.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane.
Procedure: The reactants are mixed and stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for higher yields and purity, often using automated systems for precise control of temperature, pressure, and reaction time.
化学反应分析
Types of Reactions
4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with different functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
科学研究应用
4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse effects.
相似化合物的比较
Similar Compounds
4-[(4-Chlorophenyl)amino]pyrimidine-5-carboxylic acid: Similar structure but with a chlorine atom instead of a methoxy group.
4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
4-[(4-Nitrophenyl)amino]pyrimidine-5-carboxylic acid: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 4-[(4-Methoxyphenyl)amino]pyrimidine-5-carboxylic acid imparts unique chemical properties, such as increased electron-donating ability and altered reactivity compared to its analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
属性
分子式 |
C12H11N3O3 |
|---|---|
分子量 |
245.23 g/mol |
IUPAC 名称 |
4-(4-methoxyanilino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H11N3O3/c1-18-9-4-2-8(3-5-9)15-11-10(12(16)17)6-13-7-14-11/h2-7H,1H3,(H,16,17)(H,13,14,15) |
InChI 键 |
NNHFJLIDOHZLMI-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=NC=NC=C2C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


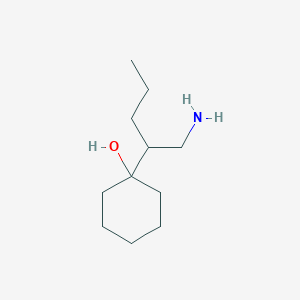
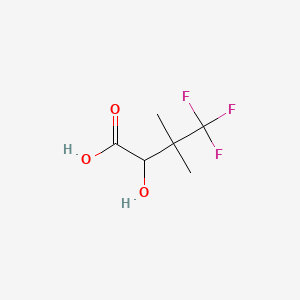


![Rac-ethyl(3as,6as)-6a-(trifluoromethyl)-octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B13559151.png)
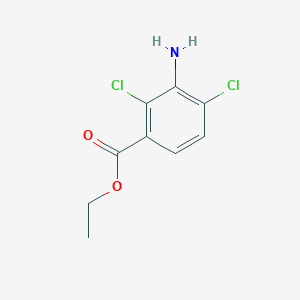

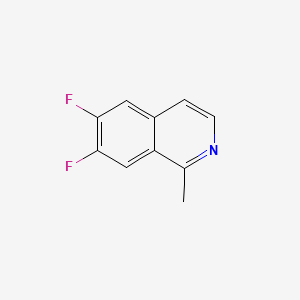


![2-chloro-1-{tricyclo[3.2.1.0,2,4]octan-6-yl}ethan-1-one,Mixtureofdiastereomers](/img/structure/B13559183.png)

